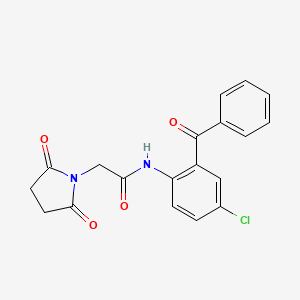
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CPT-1) is a synthetic compound that has been used in a variety of scientific research applications. CPT-1 is a heterocyclic compound that contains two nitrogen atoms and a chlorine atom in its structure. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 147°C. The compound is produced by the condensation of 2-chlorophenylacetonitrile with 2-methylpropylhydrazine. CPT-1 has been used in studies of the biochemical and physiological effects of various drugs and in laboratory experiments for the synthesis of new compounds.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of various diseases and conditions, including cancer, inflammation, and metabolic disorders. It has also been used in laboratory experiments for the synthesis of new compounds. In addition, this compound has been used in studies of the biochemical and physiological effects of various drugs.
Mécanisme D'action
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a drug target for the treatment of various diseases and conditions. The mechanism of action of this compound is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of various drugs. In addition, this compound may also act as an agonist or antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. In general, this compound has been found to have a variety of effects on the body, including the inhibition of certain enzymes involved in the metabolism of various drugs, the activation of certain receptors, and the modulation of cell signaling pathways. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it can be used in a variety of experiments. In addition, this compound has been found to have a variety of effects on the body, making it a useful compound for studying the biochemical and physiological effects of various drugs. However, this compound also has some limitations. It is not yet fully understood how it works, and it has not been approved for use in humans.
Orientations Futures
The potential of 1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione as a drug target for the treatment of various diseases and conditions is still being explored. Future research should focus on the mechanism of action of this compound and its effects on the body. In addition, further studies should be conducted to determine the efficacy of this compound in the treatment of various diseases and conditions. Finally, further studies should be conducted to explore the potential of this compound as a tool for the synthesis of new compounds.
Méthodes De Synthèse
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized by the condensation of 2-chlorophenylacetonitrile with 2-methylpropylhydrazine. This reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and is usually performed at a temperature of 70-80°C. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is complete when the desired product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-6-4-3-5-11(12)15/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMTXJCKWXSBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6574861.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6574877.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6574884.png)
![2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide](/img/structure/B6574901.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide](/img/structure/B6574909.png)
![2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6574917.png)
